molecular formula C16H20N4O4 B6024106 ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate

ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate

Cat. No.: B6024106
M. Wt: 332.35 g/mol
InChI Key: IGCUJHKOBWMEFH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, dimethyl sulfoxide (DMSO), acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate: Similar in structure but may have different substituents on the pyrrole or pyrimidine rings.

    6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Another complex organic compound with potential biological activity.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-5-24-16(23)13-8(2)14(18-9(13)3)15(22)17-7-11-6-12(21)20-10(4)19-11/h6,18H,5,7H2,1-4H3,(H,17,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCUJHKOBWMEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NCC2=CC(=O)NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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